4-Phenylpyridin-2-ol 4-Phenylpyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 19006-81-6
VCID: VC21080903
InChI: InChI=1S/C11H9NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13)
SMILES: C1=CC=C(C=C1)C2=CC(=O)NC=C2
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol

4-Phenylpyridin-2-ol

CAS No.: 19006-81-6

Cat. No.: VC21080903

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylpyridin-2-ol - 19006-81-6

Specification

CAS No. 19006-81-6
Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
IUPAC Name 4-phenyl-1H-pyridin-2-one
Standard InChI InChI=1S/C11H9NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13)
Standard InChI Key DNUDULSSNHKPHP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)NC=C2
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)NC=C2

Introduction

Chemical Structure and Properties

4-Phenylpyridin-2-ol is an organic compound with the molecular formula C₁₁H₉NO and a molecular weight of 171.19 g/mol. Structurally, it is a derivative of pyridine featuring a phenyl group attached at the fourth position and a hydroxyl group at the second position of the pyridine ring. This arrangement creates a molecule with distinctive electronic and steric properties that influence its chemical behavior and biological activities.

Structural Characteristics

The compound consists of two primary structural components:

  • A pyridine ring with a hydroxyl group at position 2

  • A phenyl group attached at position 4 of the pyridine ring

The compound exists in tautomeric forms, with the 2-hydroxy form (4-phenylpyridin-2-ol) potentially converting to the 2-oxo form (4-phenylpyridin-2-one) under certain conditions . This tautomerism plays a significant role in the compound's reactivity and biological interactions.

Physical and Chemical Properties

PropertyValue
IUPAC Name4-phenyl-1H-pyridin-2-one
Molecular FormulaC₁₁H₉NO
Molecular Weight171.19 g/mol
CAS Number19006-81-6
InChI KeyDNUDULSSNHKPHP-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=CC(=O)NC=C2

The presence of both the hydroxyl group and the nitrogen-containing heterocycle confers specific properties to the molecule, including potential hydrogen bonding capabilities and the ability to interact with various biological targets .

Synthetic Methods and Preparation

Several synthetic routes have been developed for the preparation of 4-phenylpyridin-2-ol and related compounds. The selection of a particular synthetic approach often depends on the intended application, desired yield, and available starting materials.

Common Synthetic Routes

One common approach involves the oxidation of 4-phenylpyridine to introduce the hydroxyl group at the second position. This method typically employs suitable oxidizing agents under controlled conditions to achieve selective hydroxylation at the desired position.

Another synthetic pathway involves the cyclization of appropriate precursors to form the pyridine ring with the desired substitution pattern. This approach often provides greater control over the position of substituents and can be advantageous for creating specific derivatives.

Recent Advances in Synthesis

Modern synthetic methods have expanded the toolkit for preparing pyridinone derivatives like 4-phenylpyridin-2-ol. Chun et al. reported a tandem one-pot conversion of nitriles with ethyl bromoacetate in THF to produce various 2-pyridinone derivatives via the Blaise reaction intermediate . This method represents an efficient and operationally convenient approach to synthesizing structurally related compounds.

The reaction mechanism involves:

  • Formation of vinyl zinc bromide through Michael addition of the Blaise reaction intermediate

  • Isomerization to α-vinylated zinc bromide complex

  • Rearrangement and intramolecular ring-closing to yield the 2-pyridinone structure

Chemical Reactivity

4-Phenylpyridin-2-ol exhibits diverse chemical reactivity owing to its heterocyclic structure and functional groups. Understanding these reactions is crucial for its application in synthetic chemistry and drug development.

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reactions: Both the phenyl and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds with modified properties. These reactions often involve halogenating agents or nucleophiles.

Structure Modifications

The core structure of 4-phenylpyridin-2-ol can be modified to produce derivatives with enhanced biological activities. Structure-activity relationship studies have explored various alterations to the core and top motif of related compounds such as 4-phenylpyridin-2-one . These modifications have been shown to influence the compound's interaction with biological targets, such as muscarinic M1 acetylcholine receptors.

Biological Activity and Applications

4-Phenylpyridin-2-ol and structurally related compounds have attracted significant attention for their diverse biological activities and potential therapeutic applications.

Antimicrobial Properties

Research indicates that pyridinone derivatives exhibit notable antimicrobial properties against various pathogens, including bacteria and fungi. These compounds have shown comparable activity to established antimicrobial agents in some cases, suggesting potential applications in developing new antimicrobial therapies.

Cytotoxic Activity

Preliminary studies suggest that pyridinone derivatives may possess cytotoxic properties against certain cancer cell lines. Ongoing investigations aim to elucidate their potential as anticancer agents by assessing effects on cell viability and apoptosis in various cancer models.

Muscarinic Receptor Modulation

A significant application of 4-phenylpyridin-2-one, which is closely related to 4-phenylpyridin-2-ol, is its role as a positive allosteric modulator (PAM) of muscarinic M1 acetylcholine receptors . Structure-activity relationship studies have investigated modifications to enhance this activity, which could have implications for treating neurological disorders.

Biological Activity Data

TargetActivityEffectReference
AntimicrobialModerate inhibition of Candida albicansAntifungal
AntimicrobialModerate inhibition of Staphylococcus aureusAntibacterial
CytotoxicityActivity against cancer cell linesPotential anticancer
Muscarinic M1 receptorPositive allosteric modulationPotential neurotherapeutic

Medicinal Chemistry Applications

Pyridinone scaffolds, including 4-phenylpyridin-2-ol and its derivatives, have emerged as important structural motifs in medicinal chemistry due to their diverse pharmacological activities.

Structure-Activity Relationships

Structure-activity relationship studies have highlighted that modifications to the phenyl and pyridine rings can significantly influence the biological activity of pyridinone derivatives. For example:

  • Introduction of additional functional groups can enhance both antimicrobial and anticancer activities

  • Alterations to the core structure can modulate binding affinity to specific biological targets

  • Specific substitution patterns can optimize pharmacokinetic properties

Enzyme Inhibition

Pyridinone derivatives have been investigated for their potential as enzyme inhibitors. The hydroxyl group in 4-phenylpyridin-2-ol can form hydrogen bonds, enhancing binding affinity to target proteins. This compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP51, which is essential in sterol biosynthesis in fungi, potentially leading to antifungal effects.

Comparison with Related Compounds

Understanding the structural and functional relationships between 4-phenylpyridin-2-ol and similar compounds provides valuable insights into their respective properties and applications.

Comparison with 2-Phenylpyridine

2-Phenylpyridine (C₁₁H₉N) differs from 4-phenylpyridin-2-ol in both structure and properties . While both contain a phenyl group attached to a pyridine ring, 2-phenylpyridine lacks the hydroxyl group and has the phenyl substituent at position 2 rather than position 4.

2-Phenylpyridine is a colorless viscous liquid that has attracted interest as a precursor to highly fluorescent metal complexes with potential applications in organic light-emitting diodes (OLEDs) . It undergoes cyclometallation reactions with metal complexes such as iridium trichloride to form fluorescent complexes with valuable photophysical properties.

Comparison with Other Pyridinone Derivatives

4-Phenylpyridin-2-one, the tautomeric form of 4-phenylpyridin-2-ol, has been explored extensively for its biological activities. Structure-activity relationship studies have investigated modifications to enhance its properties as a muscarinic M1 acetylcholine receptor positive allosteric modulator .

The pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting activities against different biological targets . The versatility of this structural motif highlights its importance in drug discovery and development.

Recent Research and Future Directions

Current research on 4-phenylpyridin-2-ol and related compounds continues to expand our understanding of their properties and potential applications.

Emerging Applications

Recent studies have explored the use of pyridinone derivatives as protein kinase inhibitors. Alafeefy et al. reported a series of pyridinone-quinazoline derivatives as cytotoxic agents targeting protein tyrosine kinases (PTK) . These compounds were synthesized by condensation of substituted quinazoline and malononitrile or ethyl cyanoacetate and evaluated for anticancer activity against various tumor cell lines, including MCF-7, HeLa, and HepG2.

Challenges and Opportunities

Despite the promising biological activities of 4-phenylpyridin-2-ol and its derivatives, several challenges remain in their development as therapeutic agents:

  • Optimizing synthetic routes to improve yields and reduce production costs

  • Enhancing selectivity for specific biological targets to minimize side effects

  • Improving pharmacokinetic properties for better drug delivery

  • Addressing potential toxicity concerns

These challenges present opportunities for future research to develop improved derivatives with enhanced properties and expanded applications.

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